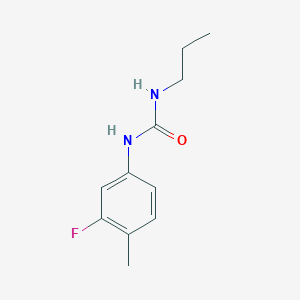
N-(3-fluoro-4-methylphenyl)-N'-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluoro-4-methylphenyl)-N’-propylurea: is an organic compound characterized by the presence of a fluoro-substituted phenyl ring and a propylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-methylphenyl)-N’-propylurea typically involves the reaction of 3-fluoro-4-methylaniline with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows:
3-fluoro-4-methylaniline+propyl isocyanate→N-(3-fluoro-4-methylphenyl)-N’-propylurea
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-fluoro-4-methylphenyl)-N’-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: N-(3-fluoro-4-methylphenyl)-N’-propylurea is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of fluoro-substituted phenyl compounds on biological systems. It may serve as a model compound for understanding the interactions of similar molecules with biological targets.
Medicine: The compound’s potential medicinal properties are of interest. Researchers may investigate its effects on specific biological pathways and its potential as a therapeutic agent.
Industry: In the industrial sector, N-(3-fluoro-4-methylphenyl)-N’-propylurea can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-N’-propylurea involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring and the urea moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N-(3-fluoro-4-methylphenyl)thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
N-(3-fluoro-4-methylphenyl)-N-methylurea: Similar structure with a methyl group instead of a propyl group.
Uniqueness: N-(3-fluoro-4-methylphenyl)-N’-propylurea is unique due to the presence of both the fluoro-substituted phenyl ring and the propylurea moiety
Propriétés
Numéro CAS |
198879-89-9 |
|---|---|
Formule moléculaire |
C11H15FN2O |
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
1-(3-fluoro-4-methylphenyl)-3-propylurea |
InChI |
InChI=1S/C11H15FN2O/c1-3-6-13-11(15)14-9-5-4-8(2)10(12)7-9/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15) |
Clé InChI |
IGNCHLNFZGGJNY-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)NC1=CC(=C(C=C1)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B15075218.png)

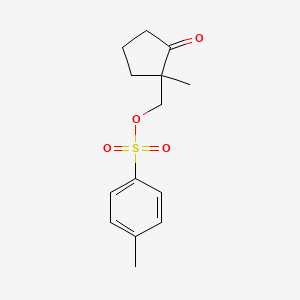
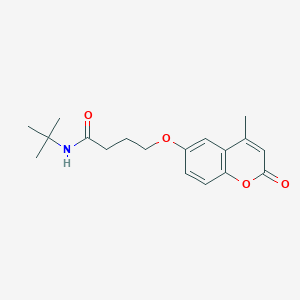

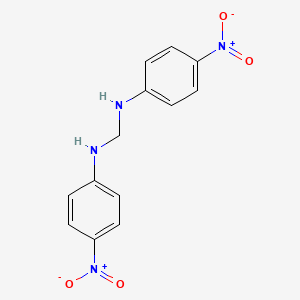
![4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B15075241.png)

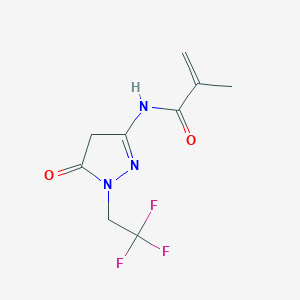
![N-benzyl-4-(morpholin-4-yl)-6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B15075262.png)

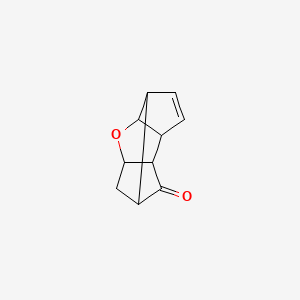
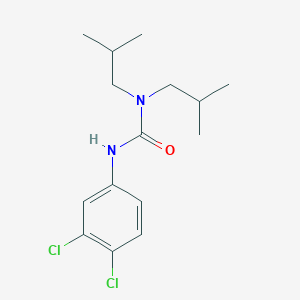
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B15075295.png)
